2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester is a complex organic compound with significant applications in research and development, particularly in the fields of agrochemicals and pharmaceuticals. Its IUPAC name is ethyl 2-[3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)phenoxy]propanoate, and it has a molecular formula of C17H15ClF3NO3, with a molecular weight of 373.8 g/mol. This compound is characterized by a trifluoromethyl group and a chloro-substituted pyridine moiety, which contribute to its unique properties and reactivity.
The synthesis of 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester typically involves several methods:
These methods are essential for producing high-purity compounds required for various applications in scientific research.
The molecular structure of 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester can be described with the following details:
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-11(5-7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3
The structure features a phenoxy group attached to a propionic acid backbone, with significant substituents that enhance its biological activity and chemical reactivity.
The compound undergoes various chemical reactions that are crucial for its functionality:
These reactions are fundamental for developing derivatives that may exhibit enhanced biological activities or altered physical properties .
The mechanism of action for 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester primarily involves its interaction with cytoskeletal proteins:
This interaction could lead to various biological effects such as changes in cell morphology, impaired motility, and inhibited growth .
The physical and chemical properties of 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester include:
These properties are crucial for determining its suitability for various applications in research and industry .
The applications of 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester extend into several scientific domains:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5